4-硝基苯基二氢磷酸钠

描述

Synthesis Analysis

The synthesis of related compounds involves the preparation of neutral esters of phosphonic acid derivatives, where substituents play a crucial role in the reaction outcomes. For instance, the formation of sodium salts of monoesters typically occurs under alkaline hydrolysis conditions, with p-nitro derivatives undergoing a rupture of the P-C bond . This suggests that the synthesis of "Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt" would likely involve a controlled hydrolysis step to ensure the formation of the desired sodium salt without unwanted bond cleavage.

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl phosphoric acid and its potassium salts has been elucidated using X-ray diffraction methods, revealing one-dimensional chains and ladder-like networks formed through hydrogen bonding . Although the sodium salt was not directly studied, the structural information on potassium salts can provide a comparative basis for understanding the potential coordination and bonding patterns in the sodium salt variant.

Chemical Reactions Analysis

Chemical reactions involving nitrophenyl phosphates are complex and can lead to various products depending on the reaction conditions. For example, the basic hydrolysis of 1-amino-2′-nitrobenzylphosphonates leads to the cleavage of the C-P bond and the formation of benzisoxazole derivatives . This indicates that the sodium salt of 4-nitrophenyl phosphate could also undergo similar transformations under basic conditions, potentially yielding novel phosphorus-containing cycles or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the sodium and potassium salts of related phosphonic acid esters have been studied using spectroscopic methods. The solubility of these salts in solvents like acetonitrile varies, with sodium salts generally exhibiting lower solubility compared to their potassium counterparts . This implies that "Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt" would likely have distinct solubility characteristics that could influence its reactivity and applications.

科学研究应用

磷酸酶底物

该化合物通常用作碱性磷酸酶和酸性磷酸酶的底物 . 与这些酶的反应会产生一种可溶性的黄色产物 .

酶联免疫吸附测定 (ELISA)

在 ELISA 中,它用作碱性磷酸酶偶联抗兔抗体的底物 . 它也用于 ELISA 的底物缓冲液中 .

免疫酶法测定

细胞粘附测定

体外磷酸酶测定

抗体分析

安全和危害

作用机制

Target of Action

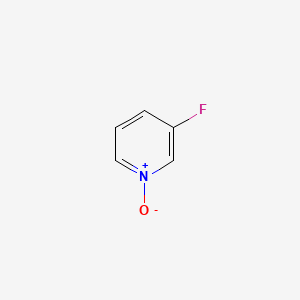

The primary target of the compound 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt is the enzyme group known as phosphatases . These enzymes play a crucial role in cellular functions such as signal transduction and energy metabolism.

Mode of Action

4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt acts as a chromogenic substrate for phosphatases . When the compound interacts with these enzymes, it undergoes a dephosphorylation reaction. This reaction results in the release of a yellow-colored product, 4-nitrophenol .

Biochemical Pathways

The interaction of 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt with phosphatases affects the biochemical pathways associated with these enzymes. The dephosphorylation reaction catalyzed by phosphatases is a key step in many signaling pathways. The release of 4-nitrophenol can be measured spectrophotometrically, providing a quantitative readout of phosphatase activity .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt’s action are primarily related to its role as a substrate for phosphatases. By providing a measurable output for phosphatase activity, it enables the study of these enzymes’ roles in various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt. For instance, the pH of the environment can affect the rate of the dephosphorylation reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other chemicals .

生化分析

Biochemical Properties

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt plays a crucial role in biochemical reactions as a substrate for phosphatase enzymes. When hydrolyzed by alkaline phosphatase, it releases 4-nitrophenol, which can be quantified by colorimetric detection at 405 nm. This interaction is essential for measuring the activity of alkaline phosphatase in various assays. The compound also interacts with acid phosphatase, serving as a substrate to measure its activity. These interactions are vital for understanding enzyme kinetics and the regulation of phosphatase activity in biological systems .

Cellular Effects

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt influences various cellular processes by serving as a substrate for phosphatase enzymes. In cells, the hydrolysis of this compound by alkaline phosphatase leads to the production of 4-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s role in measuring phosphatase activity is crucial for studying cellular metabolism and the regulation of phosphate groups in proteins, which are essential for numerous cellular functions .

Molecular Mechanism

The molecular mechanism of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt involves its hydrolysis by phosphatase enzymes. When the compound binds to the active site of alkaline phosphatase, it undergoes a catalytic reaction that releases 4-nitrophenol and inorganic phosphate. This reaction is essential for measuring enzyme activity and understanding the regulation of phosphatases in biological systems. The compound’s interaction with acid phosphatase follows a similar mechanism, highlighting its versatility as a substrate for different phosphatase enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt can change over time due to its stability and degradation. The compound is generally stable when stored in a cool place, but it can degrade when exposed to strong oxidizing agents, acids, or bases. Long-term studies have shown that the compound maintains its effectiveness as a substrate for phosphatase enzymes, allowing for consistent measurement of enzyme activity in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of phosphoric acid, mono(4-nitrophenyl) ester, sodium salt vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for measuring phosphatase activity without causing adverse effects. At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and metabolic processes. Understanding the dosage effects is crucial for optimizing the use of this compound in biochemical assays and ensuring accurate measurement of enzyme activity .

Metabolic Pathways

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is involved in metabolic pathways related to phosphate metabolism. The compound interacts with phosphatase enzymes, leading to the hydrolysis of phosphate groups and the release of 4-nitrophenol. This reaction is essential for studying the regulation of phosphate groups in proteins and understanding the role of phosphatases in cellular metabolism. The compound’s involvement in these pathways highlights its importance in biochemical research .

Transport and Distribution

Within cells and tissues, phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can serve as a substrate for phosphatase enzymes. The compound’s distribution is crucial for ensuring accurate measurement of enzyme activity in different cellular contexts .

Subcellular Localization

Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt is localized to specific subcellular compartments where it interacts with phosphatase enzymes. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its availability as a substrate for enzyme activity. Understanding the subcellular localization of this compound is essential for studying its role in biochemical reactions and its impact on cellular functions .

属性

IUPAC Name |

sodium;(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYANEADGUFWRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NNaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

330-13-2 (Parent) | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90903990 | |

| Record name | Sodium p-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54306-27-3, 4154-43-2 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。